2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Beschreibung
BenchChem offers high-quality 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3/c1-19(2)8-12-4-3-5-14(18(12)30-19)29-11-17(28)24-9-16-26-25-15-7-6-13(10-27(15)16)20(21,22)23/h3-5,13H,6-11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUJKSFGEXVSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a complex organic molecule with potential significant biological activities. This article explores its biological activity through various studies and data.
The molecular formula of the compound is with a molecular weight of approximately 426.43 g/mol. The structure incorporates a benzofuran moiety and a tetrahydrotriazolopyridine derivative.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.43 g/mol |
| IUPAC Name | 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to immune modulation and cancer progression.
Key Mechanisms:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been shown to inhibit IDO activity. IDO is crucial in regulating immune responses and is often exploited by tumors to evade immune detection. Inhibition of this enzyme can enhance anti-tumor immunity and improve the efficacy of cancer therapies.
- Modulation of Immune Response : Similar compounds have demonstrated the ability to modulate immune responses by affecting cytokine production and T-cell activation.
Biological Activity Studies
Several studies have investigated the biological activities of related compounds or derivatives that share structural similarities with the target compound.
Case Study: IDO Inhibition
A study focusing on related benzofuran derivatives indicated significant inhibition of IDO activity. The results showed that these compounds could enhance T-cell proliferation in vitro and increase the production of pro-inflammatory cytokines.
Cytotoxicity Assays
In vitro assays using human cancer cell lines revealed that compounds similar to the target compound exhibited cytotoxic effects. The cytotoxicity was assessed using various methods including MTT assays and apoptosis detection assays. Results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .
Synthesis and Modification
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. The synthetic routes are optimized for yield and purity.
Synthetic Routes:
- Initial Reaction : The synthesis often begins with the reaction of 2,2-dimethylbenzofuran with appropriate reagents to introduce the required functional groups.
- Final Steps : Subsequent steps involve coupling reactions to attach the triazolopyridine moiety and acetamide group under controlled conditions to achieve high purity .
Vorbereitungsmethoden
Microwave-Assisted Alkylation of Methyl 5-Chloro-2-Hydroxybenzoate
The synthesis begins with the alkylation of methyl 5-chloro-2-hydroxybenzoate (CAS 774-86-4) using 3-bromo-2-methylprop-1-ene under microwave irradiation. This method, adapted from PMC4479288, achieves an 81% yield of methyl 5-chloro-2-(2-methylallyloxy)benzoate within 1.5 hours at 80°C, significantly outperforming conventional reflux conditions (29% yield). The microwave approach minimizes side reactions and enhances reproducibility.
Preparation of the 6-(Trifluoromethyl)-5,6,7,8-Tetrahydro-Triazolo[4,3-a]Pyridine Core
Ultrasound-Assisted Triazole Ring Formation
The triazolopyridine fragment originates from 2-hydrazino-3-chloro-5-trifluoromethylpyridine (CAS 1181532-82-6), which undergoes ultrasound-assisted cyclization with carboxylic acids in phosphorus oxychloride (POCl₃). For example, reacting with 3-nitrobenzoic acid at 105°C for 3 hours under ultrasonic irradiation yields 3-(3-nitrophenyl)-1,2,4-triazolo-(6-trifluoromethyl-8-chloro)-[4,3-a]pyridine (40% yield). This method leverages acoustic cavitation to accelerate ring closure, reducing reaction times by 50% compared to thermal methods.
Coupling of Fragments via Acetamide Linkage
Activation of the Benzofuran Carboxylic Acid
The 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (derived from hydrolyzing the methyl ester) is activated using thionyl chloride (SOCl₂) to form the acyl chloride. This intermediate reacts with N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridin-3-yl)methyl)amine in dichloromethane (DCM) with triethylamine as a base, yielding the target acetamide.
Purification and Salt Formation
The crude product is purified via recrystallization from ethyl acetate/hexane, followed by salt formation with HCl in diethyl ether to enhance stability. Overall yields for the 12-step sequence range from 15–17%, with the Claisen rearrangement and hydrogenation steps identified as key bottlenecks.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Opportunities
Regioselectivity in Triazole Formation
The ultrasound method occasionally produces regioisomers due to competing reaction pathways. High-performance liquid chromatography (HPLC) with chiral columns (e.g., OD or OJ phases) is recommended for enantiomeric resolution.
Solvent and Catalyst Selection
Replacing POCl₃ with greener alternatives (e.g., polyphosphoric acid) could improve sustainability without sacrificing yield. Similarly, microwave-assisted hydrogenation may reduce Pd/C loading and reaction times.
Q & A
Q. Critical Parameters :
- Reagent Selection : Use Pd catalysts for cross-coupling or DCC/DMAP for amidation.
- Purification : Employ flash chromatography (silica gel) or preparative HPLC for intermediates.
- Yield Optimization : Adjust temperature (e.g., 80–110°C for cyclization) and solvent polarity (DMF for polar intermediates) .
Advanced: How does the trifluoromethyl group influence bioactivity and metabolic stability?
Answer:
The CF₃ group enhances lipophilicity (logP increase by ~0.5–1.0) and metabolic stability by resisting oxidative degradation. In SAR studies:
- Binding Affinity : CF₃ in triazolo-pyridine analogs improves target engagement (e.g., kinase inhibition IC₃₀ reduced by 40% vs. non-CF₃ analogs) .
- Pharmacokinetics : CF₃ reduces CYP450-mediated metabolism, increasing half-life (t₁/₂ from 2h to 5h in rodent models) .
Q. Methodology :
- Enzyme Assays : Compare IC₅₀ values of CF₃ vs. CH₃ derivatives.
- Microsomal Stability Tests : Incubate with liver microsomes and quantify parent compound via LC-MS .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
Discrepancies often arise from poor solubility or off-target effects . Strategies include:
Solubility Enhancement : Use co-solvents (e.g., 10% DMSO/PEG400) or formulate as nanoparticles (e.g., PLGA encapsulation) .
Pharmacodynamic Profiling : Apply PET imaging or biomarker analysis to confirm target engagement in vivo.
Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites impacting efficacy .
Case Study : A triazolo-pyridine analog showed 10 nM IC₅₀ in vitro but failed in vivo due to rapid glucuronidation. Reformulation with cyclodextrin improved bioavailability by 3-fold .
Advanced: How can computational modeling predict binding modes to biological targets?
Answer:
Molecular Docking (AutoDock Vina) and MD Simulations (GROMACS) model interactions with targets like kinases or GPCRs:
- Docking : Identify key residues (e.g., H-bond with triazole N2) and calculate binding energies (ΔG ≤ -8 kcal/mol suggests high affinity) .
- Free Energy Perturbation (FEP) : Quantify CF₃’s contribution to binding (~2 kcal/mol stabilization) .
Validation : Compare predicted poses with X-ray co-crystal structures (if available) .
Advanced: What methods optimize solubility and stability for preclinical assays?
Answer:
- Salt Formation : Prepare hydrochloride salts for improved aqueous solubility (e.g., 2 mg/mL → 10 mg/mL) .
- pH-Solubility Profiling : Test solubility across pH 1–7.4 using shake-flask method .
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis of acetamide) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
